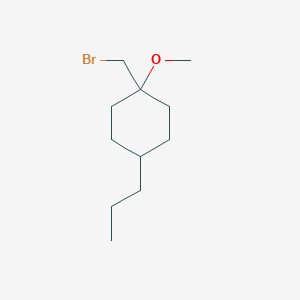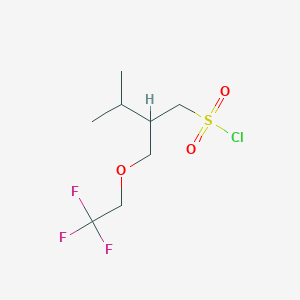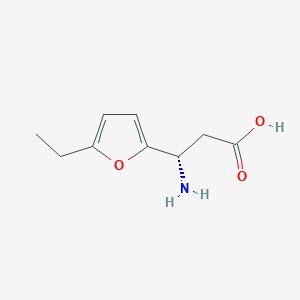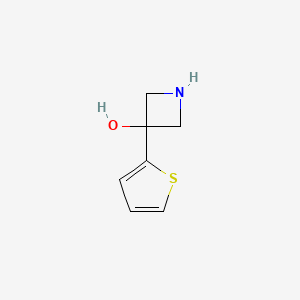
3-(Thiophen-2-yl)azetidin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Thiophen-2-yl)azetidin-3-ol is a chemical compound with the molecular formula C7H9NOS. It features a four-membered azetidine ring substituted with a thiophene ring at the second position and a hydroxyl group at the third position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Thiophen-2-yl)azetidin-3-ol can be achieved through several methods. One common approach involves the Paal–Knorr reaction, which is the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide as sulfurizing agents . Another method involves the direct alkylation of 1-azabicyclo[1.1.0]butane with organometal reagents in the presence of copper(II) triflate, which rapidly provides bis-functionalized azetidines .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the desired application and the availability of starting materials.
Analyse Des Réactions Chimiques
Types of Reactions: 3-(Thiophen-2-yl)azetidin-3-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the thiophene ring and the hydroxyl group, which provide reactive sites for chemical transformations.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as halides or amines under basic or acidic conditions .
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield thiophene carboxylic acids, while reduction reactions can produce thiophene alcohols .
Applications De Recherche Scientifique
3-(Thiophen-2-yl)azetidin-3-ol has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a precursor for the development of bioactive compounds with potential therapeutic properties. In medicine, it is investigated for its potential use in drug development, particularly for its antimicrobial and anticancer activities .
Mécanisme D'action
The mechanism of action of 3-(Thiophen-2-yl)azetidin-3-ol involves its interaction with specific molecular targets and pathways. The thiophene ring and the hydroxyl group play crucial roles in its biological activity by facilitating binding to target proteins and enzymes. The exact molecular targets and pathways may vary depending on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
3-(Thiophen-2-yl)azetidin-3-ol can be compared with other similar compounds, such as 3-(thiophen-3-yl)azetidin-3-ol hydrochloride and 1-(1,3-thiazolin-2-yl)azetidin-3-ol. These compounds share structural similarities but differ in their specific substituents and functional groups, which can influence their chemical reactivity and biological activity .
List of Similar Compounds:- 3-(thiophen-3-yl)azetidin-3-ol hydrochloride
- 1-(1,3-thiazolin-2-yl)azetidin-3-ol
- 2-butylthiophene
- 2-octylthiophene
Propriétés
Formule moléculaire |
C7H9NOS |
|---|---|
Poids moléculaire |
155.22 g/mol |
Nom IUPAC |
3-thiophen-2-ylazetidin-3-ol |
InChI |
InChI=1S/C7H9NOS/c9-7(4-8-5-7)6-2-1-3-10-6/h1-3,8-9H,4-5H2 |
Clé InChI |
QGGKRYUKINQLLR-UHFFFAOYSA-N |
SMILES canonique |
C1C(CN1)(C2=CC=CS2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


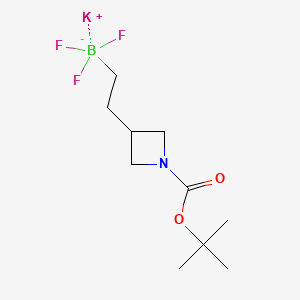
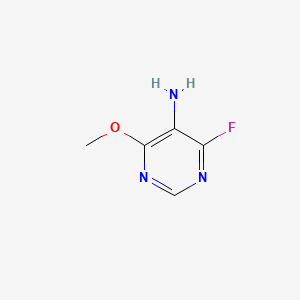

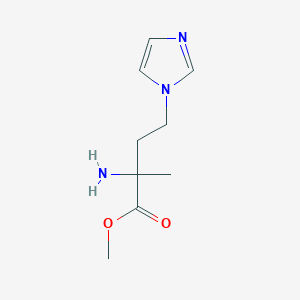
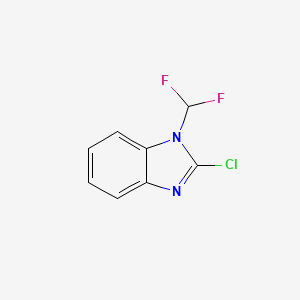
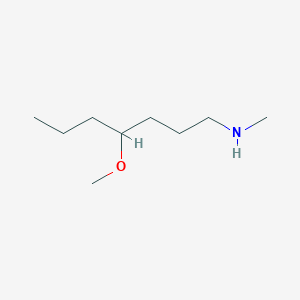


![3-methyl-4H,5H,6H-furo[2,3-c]pyrrole](/img/structure/B15325227.png)
![3-{[(Tert-butoxy)carbonyl]amino}-1-(4-chlorophenyl)cyclobutane-1-carboxylic acid](/img/structure/B15325234.png)

